molecular formula C8H7Br2FO B14022585 1,3-Dibromo-2-ethoxy-4-fluorobenzene

1,3-Dibromo-2-ethoxy-4-fluorobenzene

Katalognummer: B14022585
Molekulargewicht: 297.95 g/mol
InChI-Schlüssel: QTAGSMIXLIARPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromo-2-ethoxy-4-fluorobenzene: is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzene, substituted with two bromine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-ethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, etherification, and purification to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-2-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures .

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-ethoxy-4-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-ethoxy-4-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dibromo-2-ethoxy-4-fluorobenzene is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and potential for further functionalization. The combination of these substituents allows for diverse chemical transformations and applications in various fields .

Eigenschaften

Molekularformel

C8H7Br2FO

Molekulargewicht

297.95 g/mol

IUPAC-Name

1,3-dibromo-2-ethoxy-4-fluorobenzene

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3

InChI-Schlüssel

QTAGSMIXLIARPZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1Br)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.